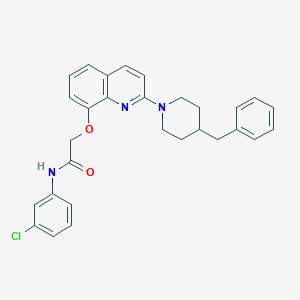
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide, also known as BQCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BQCA belongs to the class of quinoline derivatives and has been shown to exhibit promising pharmacological effects in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives in Medical Research
Quinoline and its derivatives have been extensively studied for their potential in medical research due to their broad spectrum of biological activities. These compounds have shown promising applications in treating various diseases, including cancer, bacterial and fungal infections, and chronic and metabolic diseases. The modification of quinoline structure allows for a wide variety of biomedical applications, notably in antimicrobial activities and the treatment of chronic diseases. This versatility highlights the potential of structurally related compounds, including "2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide," for diverse therapeutic applications (Pereira et al., 2015).
Corrosion Inhibition
Quinoline derivatives have also been identified as effective anticorrosive materials. These compounds exhibit good effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This application is critical in industrial settings where corrosion resistance is paramount, suggesting that related compounds could also be explored for their anticorrosive properties (Verma et al., 2020).
Optoelectronic Materials
Research on quinazoline and pyrimidine derivatives, closely related to quinoline structures, has expanded into the development of novel optoelectronic materials. These compounds are integral to creating luminescent small molecules and chelate compounds for applications related to photo- and electroluminescence. Incorporation of such heterocyclic fragments into π-extended conjugated systems has shown great value for the creation of novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. This indicates that compounds with structural similarities could be potential candidates for exploring new optoelectronic materials (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O2/c30-24-9-5-10-25(19-24)31-28(34)20-35-26-11-4-8-23-12-13-27(32-29(23)26)33-16-14-22(15-17-33)18-21-6-2-1-3-7-21/h1-13,19,22H,14-18,20H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFARJCUJCJUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)Cl)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

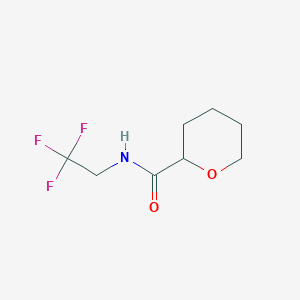
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2897285.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2897286.png)

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897289.png)
![2,4-Diethyl 5-[(Z)-2-{1-[(2,4-dimethylphenyl)carbamoyl]-2-(4-nitrophenyl)-2-oxoethylidene}hydrazin-1-YL]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897292.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide](/img/structure/B2897294.png)
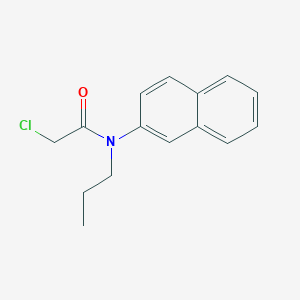
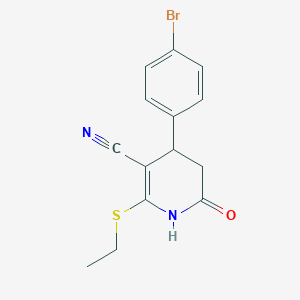
![4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic Acid](/img/structure/B2897299.png)
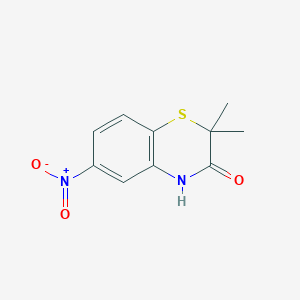
![benzyl 6'-amino-5'-cyano-3'-methyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2897304.png)
![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride](/img/structure/B2897305.png)